molecular formula C12H10BrN5O4 B11251012 7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11251012
M. Wt: 368.14 g/mol
InChI Key: JYINNPFIOWEFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a hydroxyl group, a methoxy group, and a tetrazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps:

    Bromination: The starting material, 4-hydroxy-5-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Tetrazole Formation: The brominated intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring.

    Pyrimidine Ring Formation: The tetrazole intermediate is cyclized with appropriate reagents to form the pyrimidine ring.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: 7-(3-Bromo-4-oxo-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid.

    Reduction: 7-(4-Hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid.

    Substitution: 7-(3-Azido-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the tetrazole ring, in particular, is of interest due to its known bioactivity in various pharmaceutical agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The tetrazole ring could mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites on proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and methoxy groups on the phenyl ring, along with the tetrazolo-pyrimidine core, makes 7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid unique. These functional groups can participate in various chemical reactions, providing a wide range of potential modifications and applications.

Properties

Molecular Formula

C12H10BrN5O4

Molecular Weight

368.14 g/mol

IUPAC Name

7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10BrN5O4/c1-22-9-3-5(2-6(13)10(9)19)8-4-7(11(20)21)14-12-15-16-17-18(8)12/h2-4,8,19H,1H3,(H,20,21)(H,14,15,17)

InChI Key

JYINNPFIOWEFRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C=C(NC3=NN=NN23)C(=O)O)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.